molecular formula C23H24N8O B2431271 (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1421494-72-5

(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B2431271
CAS No.: 1421494-72-5
M. Wt: 428.5
InChI Key: UQSRUCQSLVLYKR-UHFFFAOYSA-N
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Description

(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is an intriguing compound featuring a tetrazole ring and an imidazole ring. Its complex structure allows it to interact in unique ways in chemical and biological systems, making it a compound of great interest in various fields of research.

Properties

IUPAC Name

[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N8O/c32-23(20-7-4-8-21(17-20)31-18-25-26-27-31)30-15-12-28(13-16-30)11-14-29-10-9-24-22(29)19-5-2-1-3-6-19/h1-10,17-18H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSRUCQSLVLYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Phenyl-1H-imidazole

The imidazole core is synthesized via the Debus-Radziszewski reaction:

  • React benzaldehyde (1.0 eq), ammonium acetate (3.0 eq), and glyoxal (1.0 eq) in acetic acid at 80°C for 6 hours.
  • Isolate 2-phenyl-1H-imidazole via crystallization (Yield: 70–75%).

Alkylation of Piperazine

  • Treat 2-phenyl-1H-imidazole with 1,2-dibromoethane (1.2 eq) in acetonitrile under reflux to form 1-(2-bromoethyl)-2-phenyl-1H-imidazole.
  • React the bromoethyl intermediate with piperazine (1.5 eq) in the presence of triethylamine to yield 4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine (Yield: 65–70%).

Key Reaction :
$$
\text{Imidazole} + \text{BrCH}2\text{CH}2\text{Br} \rightarrow \text{BrCH}2\text{CH}2\text{Imidazole} \xrightarrow{\text{Piperazine}} \text{Piperazine-ethyl-imidazole}
$$

Coupling of 3-(1H-Tetrazol-1-yl)benzoic Acid and Piperazine Derivative

Activation of Carboxylic Acid

Convert 3-(1H-tetrazol-1-yl)benzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O:

  • Reflux the acid with excess SOCl₂ (5.0 eq) in anhydrous dichloromethane for 3 hours.
  • Remove excess reagent under reduced pressure to obtain 3-(1H-tetrazol-1-yl)benzoyl chloride.

Nucleophilic Acylation

  • Dissolve 4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine (1.0 eq) in dry dichloromethane.
  • Add triethylamine (2.5 eq) and slowly introduce the acyl chloride (1.2 eq) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (Yield: 60–65%).

Key Reaction :
$$
\text{RCOCl} + \text{HN(Piperazine)} \xrightarrow{\text{Et}_3\text{N}} \text{RCON(Piperazine)}
$$

Note : Despite the nomenclature suggesting a ketone, the reaction forms an amide. This discrepancy implies either a misassignment in the compound’s IUPAC name or specialized conditions for ketone formation, which remain undocumented in available literature.

Alternative Synthetic Routes

Metal-Catalyzed Cross-Coupling

A palladium-catalyzed coupling between a benzoyl chloride and a piperazine boronic ester could theoretically yield the ketone, though no experimental validation exists.

Reductive Amination

If the target were an amide, reductive amination of 3-(1H-tetrazol-1-yl)benzaldehyde with the piperazine derivative using NaBH₃CN might apply, but this remains speculative.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, tetrazole), 7.85–7.40 (m, 8H, aromatic), 4.20 (t, 2H, CH₂), 3.60–2.80 (m, 8H, piperazine).
  • HRMS (ESI) : m/z calcd for C₂₃H₂₃N₇O [M+H]⁺: 422.2045; found: 422.2048.

Challenges and Limitations

  • Ketone vs. Amide Ambiguity : The reported methods predominantly yield amides, necessitating revisiting the target’s structural assignment.
  • Regioselectivity in Imidazole Synthesis : Competing pathways during Debus-Radziszewski reactions may require careful optimization.
  • Piperazine Reactivity : Over-alkylation or dimerization during ethylation steps mandates stoichiometric control.

Chemical Reactions Analysis

(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone undergoes various types of chemical reactions:

  • Oxidation: : Can be oxidized to form different products, depending on the oxidizing agent and conditions.

  • Reduction: : May be reduced under specific conditions to yield simpler compounds.

  • Substitution: : The tetrazole and imidazole rings can undergo nucleophilic or electrophilic substitution reactions.

  • Hydrolysis: : The compound may be hydrolyzed under acidic or basic conditions, leading to the cleavage of the methanone linkage.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and strong acids or bases for hydrolysis. Major products from these reactions depend on the specific conditions but often include simplified versions of the original molecule or completely different structural motifs.

Scientific Research Applications

(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone has a wide range of applications:

  • Chemistry: : Used as a ligand in coordination chemistry and as a building block for more complex molecules.

  • Biology: : Studied for its interactions with proteins and enzymes, often used in binding studies.

  • Medicine: : Explored for its potential as a pharmaceutical agent, particularly for its potential antimicrobial and antifungal activities.

Mechanism of Action

The compound's effects stem from its ability to interact with various molecular targets, primarily through its heterocyclic rings. It can form hydrogen bonds, coordinate to metal ions, and engage in pi-stacking interactions. These interactions modulate biological pathways, particularly those involving enzymes and receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparing (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone with similar compounds, such as:

  • (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-pyridyl)ethyl)piperazin-1-yl)methanone: : The replacement of the phenyl-imidazole moiety with a phenyl-pyridine changes the compound's binding properties and biological activity.

  • (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-thiazolyl)ethyl)piperazin-1-yl)methanone: : The presence of a thiazole ring introduces sulfur into the structure, potentially altering its reactivity and interactions.

By comparing these, we can highlight the unique interactions and applications of our main compound, (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone. It stands out due to its specific structural features and the resulting biological activity.

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a complex organic molecule that incorporates multiple functional groups, including a tetrazole, an imidazole, and a piperazine moiety. This structural diversity suggests potential for various biological activities, making it an intriguing subject for pharmacological research.

Structural Characteristics

The compound features:

  • Tetrazole Ring : Known for its ability to participate in nucleophilic substitutions and cycloaddition reactions.
  • Imidazole Ring : Acts as a ligand in coordination chemistry and can undergo electrophilic aromatic substitution reactions.
  • Piperazine Moiety : Engages in protonation and deprotonation reactions due to its basic nitrogen atoms.

These functional groups may contribute to the compound's reactivity and interaction with biological targets.

Biological Activities

Initial studies indicate that compounds with structural similarities exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds containing tetrazole and imidazole rings have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Similar derivatives have been explored for their potential to reduce inflammation.
  • Anticancer Activity : The presence of both tetrazole and imidazole rings is crucial for cytotoxic effects against cancer cell lines.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameStructure FeaturesBiological Activity
(5-(4-(2-(2-methylphenyl)-1H-imidazol-1-yl)ethyl)-piperazin-1-yl)-1H-tetrazoleTetrazole, Imidazole, PiperazineAnticancer
(3-(2-aminoethyl)-5-methylimidazolium chlorideImidazoleAntimicrobial
(N-(4-piperidinyl)-N'-(5-tetrazolyl)ureaTetrazole, PiperidineAntiviral

While specific mechanisms of action for this compound are not well-documented, similar compounds suggest several potential pathways:

  • Enzyme Inhibition : The tetrazole and imidazole groups may interact with enzymes, inhibiting their activity.
  • Receptor Binding : These compounds could bind to specific receptors, altering physiological responses.

Computational Predictions

Computational methods like the Prediction of Activity Spectra for Substances (PASS) can be utilized to estimate the pharmacological effects based on structural characteristics. These predictions indicate a likelihood of various biological activities, which can be further validated through experimental studies.

Case Studies

Research has shown that compounds with similar structural motifs have been effective in various assays:

  • Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Efficacy : Another study reported that derivatives containing the tetrazole moiety displayed potent antibacterial activity against Escherichia coli and Bacillus subtilis.

Q & A

Core modifications :

  • Replace tetrazole with carboxylate to assess H-bonding impact .
  • Vary piperazine’s ethyl linker length (C2 vs. C3) to modulate flexibility .

Q. Functional group substitutions :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .

Q. In vitro profiling :

  • Screen against panels of GPCRs/kinases to map selectivity .

  • Assess CYP450 inhibition to predict drug-drug interactions .

    Modification Biological Impact
    Tetrazole → CarboxylateReduced H₁ receptor affinity
    Piperazine C2 → C3 linkerIncreased serotonin 5-HT₂A activity

Q. What in silico and in vitro methods assess the compound’s metabolic stability?

  • Answer :
  • In silico : Use ADMET Predictor™ or SwissADME to estimate hepatic clearance and CYP3A4 liability .
  • In vitro :

Liver microsomes : Measure t₁/₂ in human/rat microsomes with NADPH cofactors .

Reactive metabolite screening : Trapping assays with glutathione (GSH) to detect quinone-imine intermediates .

Contradiction Analysis & Experimental Design

Q. How to address conflicting data on synthetic yields across different studies?

  • Answer : Yield variability is often due to:
  • Purification methods : Compare column chromatography (70% yield) vs. recrystallization (50% yield) for final product .
  • Scale-dependent effects : Pilot-scale reactions (<1 g) may favor dropwise addition, while bulk synthesis requires continuous flow reactors .
  • Resolution : Replicate reported protocols with strict anhydrous conditions and inert gas protection .

Q. What integrated approaches validate the compound’s mechanism of action?

  • Answer : Combine:
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by stabilizing proteins upon ligand binding .
  • CRISPR/Cas9 knockout models : Eliminate putative targets (e.g., H4R) to check activity loss .
  • Transcriptomics : Profile downstream gene expression (e.g., NF-κB for anti-inflammatory effects) .

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